molecular formula C29H28F6N4OS B1280891 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea CAS No. 852913-25-8

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea

Cat. No.: B1280891
CAS No.: 852913-25-8
M. Wt: 594.6 g/mol
InChI Key: IQMKPBFOEWWDIQ-ZRJNXXGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The product is a cinchona-alkaloid-derived, bifunctional catalyst containing a thiourea group at position 9.

Biological Activity

The compound 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea is a complex thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

  • Molecular Formula : C29H28F6N4OS
  • Molecular Weight : 594.61 g/mol
  • CAS Number : Not available

Anticancer Activity

Recent studies indicate that thiourea derivatives exhibit significant anticancer properties. For instance, a series of thiourea compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results showed that some derivatives had IC50 values ranging from 3 to 20 µM against pancreatic and breast cancer cell lines, suggesting a promising therapeutic potential for this class of compounds .

CompoundCancer TypeIC50 (µM)Reference
Compound APancreatic3.0
Compound BBreast14.0
Compound CLeukemia1.5

Antimicrobial Activity

Thiourea derivatives have also demonstrated broad-spectrum antimicrobial activity. A study highlighted the antibacterial effects of a related thiourea compound against several pathogenic bacteria, showing effective inhibition at low concentrations . The compound's ability to disrupt bacterial cell walls and interfere with metabolic processes underpins its efficacy.

Antioxidant Activity

The antioxidant properties of thiourea derivatives are noteworthy. One study reported that a synthesized thiourea derivative exhibited strong reducing potential in DPPH and ABTS assays with IC50 values of 45 µg/mL and 52 µg/mL, respectively . This suggests that the compound may help mitigate oxidative stress-related cellular damage.

Antiprotozoal Activity

Thiourea derivatives have shown promise against protozoal infections such as leishmaniasis. Compounds synthesized in recent research demonstrated significant activity against Leishmania amazonensis with IC50 values below 10 µM . This highlights the therapeutic potential of these compounds in treating parasitic infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiourea derivatives. Studies have indicated that modifications in the molecular structure can significantly influence the potency and selectivity of these compounds against various biological targets. Key factors affecting activity include:

  • The presence of electron-withdrawing groups (e.g., trifluoromethyl groups).
  • The spatial arrangement of functional groups.
  • The ability to form hydrogen bonds with target biomolecules .

Case Studies

  • Study on Anticancer Effects : A recent investigation synthesized a series of thiourea derivatives and evaluated their cytotoxicity against human leukemia cell lines. The most potent derivative showed an IC50 value of 1.50 µM, indicating strong anticancer potential.
  • Antimicrobial Assessment : Research on bis(trifluoromethyl)phenyl-based strobilurin analogues revealed enhanced antifungal activity compared to traditional fungicides, suggesting a viable application in agricultural settings .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)/t16-,17-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMKPBFOEWWDIQ-ZRJNXXGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479698
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(3alpha)-6'-methoxycinchonan-9-yl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852913-25-8
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(3alpha)-6'-methoxycinchonan-9-yl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((9R)-6'-methoxy-9-cinchoanyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
Reactant of Route 4
Reactant of Route 4
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
Reactant of Route 5
Reactant of Route 5
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.